molecular formula C6H11Cl2N3O2 B13601179 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride

1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride

Cat. No.: B13601179
M. Wt: 228.07 g/mol
InChI Key: DOBKTJKOGMPNCT-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride is a valuable chemical building block in medicinal chemistry and drug discovery research. The compound features a pyrazole heterocycle, a privileged scaffold known for its versatile biological activities, substituted with both a carboxylic acid and a 2-aminoethyl group, providing multiple sites for synthetic modification to create novel compounds . Pyrazole derivatives are extensively investigated for their wide range of pharmacological effects, including potential as anticancer and anti-inflammatory agents . The 1H-pyrazole-4-carboxylic acid core is a recognized structure in the development of novel therapeutic molecules, and its solid-state properties have been a subject of scientific study to better understand its behavior in pharmaceutical formulations . The presence of the 2-aminoethyl side chain is a key functional handle, facilitating the molecule's incorporation into larger, more complex structures or its use in creating amide and peptide conjugates. Researchers utilize this dihydrochloride salt to enhance solubility and to explore structure-activity relationships (SAR) in the design of new bioactive molecules . This product is intended for research applications in laboratory settings only.

Properties

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.07 g/mol

IUPAC Name

1-(2-aminoethyl)pyrazole-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C6H9N3O2.2ClH/c7-1-2-9-4-5(3-8-9)6(10)11;;/h3-4H,1-2,7H2,(H,10,11);2*1H

InChI Key

DOBKTJKOGMPNCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCN)C(=O)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminoethylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in coordination with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact: The aminoethyl group in the target compound improves charge-based interactions compared to morpholinoethyl (neutral oxygen-containing ring) or allyl (hydrophobic) substituents .
  • Solubility: Dihydrochloride salts (e.g., target compound and pyrimidinyl-imidazole derivative) exhibit higher aqueous solubility than neutral forms like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid .
  • Biological Relevance : Pyrazole and imidazole cores are associated with enzyme inhibition (e.g., kinase targets), while pyridine derivatives often serve as ligands in coordination chemistry .

Stability and Reactivity

  • Acid-Base Behavior : The carboxylic acid group in all compounds confers pH-dependent solubility, but the dihydrochloride form stabilizes the zwitterionic state in the target compound .
  • Thermal Stability: The nitroimidazole derivative (1-(2-aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate) decomposes at 195°C, whereas the target compound’s pyrazole ring likely offers higher thermal resilience .

Q & A

Q. What are the standard synthetic routes for 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride, and how can purity be ensured?

A common method involves a multi-step synthesis starting with pyrazole derivatives, including condensation reactions under controlled pH and temperature. Purification often employs recrystallization or column chromatography. Characterization via nuclear magnetic resonance (NMR, 1^1H and 13^13C) and high-resolution mass spectrometry (HR-MS) confirms structural integrity and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

NMR spectroscopy is essential for confirming the pyrazole backbone and substituents (e.g., aminoethyl group). Infrared (IR) spectroscopy identifies functional groups like carboxylic acid and amine. Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with computational spectral predictions (e.g., DFT calculations) enhances accuracy .

Q. What are the solubility properties and handling precautions for this compound?

Solubility in polar solvents (e.g., water, DMSO) should be empirically determined due to variability in dihydrochloride salts. Handling requires PPE (gloves, lab coat) and a fume hood to mitigate inhalation risks. Stability tests under varying pH and temperature are recommended to establish storage conditions (e.g., desiccated, -20°C) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields?

DOE models (e.g., factorial design) systematically vary parameters like temperature, solvent ratio, and catalyst loading. For example, a central composite design can identify optimal pH (4–6) and temperature (60–80°C) ranges. Post-hoc ANOVA analysis distinguishes significant factors, reducing trial-and-error iterations .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Ambiguities arise from tautomerism or residual solvents. Use 2D NMR (e.g., HSQC, COSY) to differentiate pyrazole tautomers. High-resolution MS (HR-MS) with isotopic pattern analysis confirms molecular formula. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. Can computational modeling predict reaction pathways for novel derivatives?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates. Tools like Gaussian or ORCA simulate reaction energetics, guiding experimental design. ICReDD’s integrated approach combines computational path searches with machine learning to prioritize viable synthetic routes .

Q. What strategies assess structure-activity relationships (SAR) for pharmacological activity?

Synthesize analogs with modified substituents (e.g., fluorinated ethyl groups) and compare bioactivity via enzyme inhibition assays. Molecular docking (AutoDock Vina) identifies binding affinities to targets like kinases. Correlation matrices link structural features (e.g., logP, H-bond donors) to activity .

Q. How to address low yields from byproduct formation during synthesis?

LC-MS monitors reaction progress to detect intermediates. Adjust stoichiometry (e.g., excess amine for Schiff base formation) or introduce scavengers (e.g., molecular sieves for water removal). Scale-up trials with flow chemistry may improve mixing efficiency .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) simulate long-term storage. HPLC tracks degradation products. Pharmacokinetic assays (e.g., plasma stability in rodent models) quantify hydrolysis rates. Circular dichroism (CD) assesses conformational changes in buffered solutions .

Q. How to design alternative synthetic routes to bypass patent-protected methods?

Retro-synthetic analysis identifies non-infringing intermediates (e.g., replacing bromoethyl with cyclopropyl groups). Green chemistry principles (microwave-assisted synthesis, biocatalysts) improve sustainability. Patent databases (SciFinder, Reaxys) help navigate intellectual property landscapes .

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